Cyathuscavin A
Description
Cyathuscavin A is a polyketide compound isolated from the liquid culture of the fungus Cyathus stercoreus, a species commonly known as the "dung-loving bird's nest fungus." This compound has garnered attention due to its notable antioxidant properties and DNA-protective activity, which are critical in mitigating oxidative stress-related cellular damage . This compound belongs to a family of structurally related polyketides, including Cyathuscavin B and C, which are co-produced by the same fungal species. These compounds are part of a broader group of bioactive metabolites from Cyathus stercoreus, such as cyathusals A–C and pulvinatal, all of which exhibit antioxidative effects .
Properties
Molecular Formula |
C17H14O8 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
9,10-dihydroxy-8-methoxy-1-oxo-3-[(E)-prop-1-enyl]-6H-pyrano[4,3-c]isochromene-7-carboxylic acid |
InChI |
InChI=1S/C17H14O8/c1-3-4-7-5-9-12(17(22)25-7)10-8(6-24-9)11(16(20)21)15(23-2)14(19)13(10)18/h3-5,18-19H,6H2,1-2H3,(H,20,21)/b4-3+ |
InChI Key |
PBCHQXZFXJSKDT-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=C(C3=C(CO2)C(=C(C(=C3O)O)OC)C(=O)O)C(=O)O1 |
Canonical SMILES |
CC=CC1=CC2=C(C3=C(CO2)C(=C(C(=C3O)O)OC)C(=O)O)C(=O)O1 |
Synonyms |
cyathuscavin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similarities
Cyathuscavin A, B, and C share a polyketide backbone, a class of secondary metabolites synthesized via polyketide synthase enzymes.
Table 1: Key Features of this compound and Related Compounds
| Compound | Source | Bioactivity | Structural Class |
|---|---|---|---|
| This compound | Cyathus stercoreus | Antioxidant, DNA protection | Polyketide |
| Cyathuscavin B | Cyathus stercoreus | Antioxidant, DNA protection | Polyketide |
| Cyathuscavin C | Cyathus stercoreus | Antioxidant, DNA protection | Polyketide |
| Cyathusal A | Cyathus stercoreus | Antioxidant | Polyketide |
| Pulvinatal | Cyathus stercoreus | Antioxidant | Polyketide |
Antioxidant Activity
All Cyathuscavin variants and related polyketides from Cyathus stercoreus demonstrate antioxidant activity, likely due to their ability to scavenge free radicals or chelate metal ions. However, the relative potency of this compound compared to Cyathuscavin B/C, cyathusals, or pulvinatal remains unquantified in the available literature. For instance:
- Cyathusal A–C and Pulvinatal : Highlighted for antioxidative effects but lack explicit comparison metrics (e.g., IC50 values) against this compound .
DNA Protection Mechanism
This compound’s DNA-protective activity distinguishes it from simpler antioxidants like vitamin C (ascorbic acid), which primarily scavenge reactive oxygen species (ROS) without direct nucleic acid interaction .
Q & A
Basic Research Questions
Q. What experimental methodologies are most effective for isolating Cyathuscavin A from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/water gradients) followed by chromatographic techniques like HPLC or TLC. Column chromatography with silica gel or Sephadex LH-20 is commonly used, with purity confirmed via NMR and mass spectrometry . Researchers should optimize solvent systems based on the compound’s polarity and solubility, referencing protocols for analogous fungal metabolites .
Q. How is the structural elucidation of this compound validated in peer-reviewed studies?
- Answer : Structural validation combines spectroscopic data (e.g., 1D/2D NMR for stereochemistry, HRMS for molecular formula) with X-ray crystallography if crystals are obtainable. Researchers must cross-reference spectral databases (e.g., SciFinder, PubChem) and compare findings with structurally related compounds to resolve ambiguities .
Q. What in vitro assays are recommended for preliminary bioactivity screening of this compound?
- Answer : Common assays include cytotoxicity (MTT assay on cancer cell lines), antimicrobial disk diffusion, and enzyme inhibition (e.g., kinase or protease targets). Ensure positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (e.g., triplicate trials with ANOVA) to minimize false positives .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?
- Answer : Apply contradiction frameworks such as:
- PICOT (Population, Intervention, Comparison, Outcome, Time) to contextualize experimental variables .
- FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design alignment .
- Meta-analyses of raw datasets (e.g., IC50 values, dose-response curves) to identify confounding factors like solvent interference or cell-line variability .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Answer : Use retrosynthetic analysis to identify modifiable functional groups (e.g., hydroxyl or ketone moieties). Semi-synthetic approaches often employ regioselective protection/deprotection, while biotransformation (e.g., fungal co-cultures) can yield novel analogs. Validate synthetic routes via LC-MS and compare bioactivity against the parent compound .
Q. How should researchers design experiments to resolve uncertainties in this compound’s mechanism of action?
- Answer : Combine omics approaches (transcriptomics/proteomics) with target-based assays. For example:
- RNA-seq to identify differentially expressed genes post-treatment.
- Molecular docking to predict binding affinities for putative targets (e.g., using AutoDock Vina).
- CRISPR-Cas9 knockout models to validate target involvement in observed bioactivity .
Q. What statistical and computational tools are critical for validating this compound’s pharmacokinetic properties?
- Answer : Use tools like:
- ADMET Predictor or SwissADME for absorption/distribution modeling.
- Molecular dynamics simulations (e.g., GROMACS) to assess membrane permeability.
- Non-compartmental analysis (NCA) for in vivo pharmacokinetic parameters (e.g., AUC, t1/2) .
Methodological Best Practices
- Reproducibility : Document all protocols in supplementary materials, including raw spectral data and instrument parameters (e.g., NMR frequency, HPLC gradients) .
- Data Contradictions : Apply triangulation by cross-verifying results via orthogonal techniques (e.g., SPR for binding affinity if ELISA data is inconsistent) .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
